molecular formula C22H21NO B399577 N-(3-PHENYLPROPYL)-4-BIPHENYLCARBOXAMIDE

N-(3-PHENYLPROPYL)-4-BIPHENYLCARBOXAMIDE

Cat. No.: B399577
M. Wt: 315.4g/mol
InChI Key: LVXQNWXTCLNBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group attached to a carboxamide functional group, with a phenylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-biphenylcarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    N-(3-phenylpropyl)benzamide: Similar structure but with a single benzene ring instead of a biphenyl group.

    N-(3-phenylpropyl)acetamide: Contains an acetamide group instead of a carboxamide group.

    N-(3-phenylpropyl)benzoic acid: Contains a carboxylic acid group instead of a carboxamide group.

The uniqueness of N-(3-phenylpropyl)[1,1’-biphenyl]-4-carboxamide lies in its biphenyl structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4g/mol

IUPAC Name

4-phenyl-N-(3-phenylpropyl)benzamide

InChI

InChI=1S/C22H21NO/c24-22(23-17-7-10-18-8-3-1-4-9-18)21-15-13-20(14-16-21)19-11-5-2-6-12-19/h1-6,8-9,11-16H,7,10,17H2,(H,23,24)

InChI Key

LVXQNWXTCLNBBK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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